molecular formula C9H6FNO4S B13354140 Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide

Cat. No.: B13354140
M. Wt: 243.21 g/mol
InChI Key: DWMCIMYQHFDBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles Isothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to produce the amide. The amide undergoes cyclization with sulfur and oxidation to yield the desired isothiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These functional groups make the compound more versatile in chemical synthesis and increase its biological activity compared to similar compounds .

Properties

Molecular Formula

C9H6FNO4S

Molecular Weight

243.21 g/mol

IUPAC Name

methyl 6-fluoro-1,1-dioxo-1,2-benzothiazole-3-carboxylate

InChI

InChI=1S/C9H6FNO4S/c1-15-9(12)8-6-3-2-5(10)4-7(6)16(13,14)11-8/h2-4H,1H3

InChI Key

DWMCIMYQHFDBQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NS(=O)(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

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